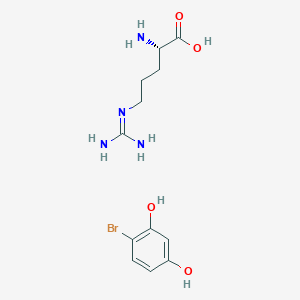
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol” is a complex organic molecule that combines an amino acid derivative with a brominated aromatic diol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, selective bromination, and coupling reactions. Typical reaction conditions might include:
Protection of amino groups: Using protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Bromination: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Coupling reactions: Using peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production might involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The aromatic diol can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology
Medicine
Possible use as a drug candidate or a precursor for drug synthesis, particularly in targeting specific enzymes or receptors.
Industry
Applications in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
類似化合物との比較
Similar Compounds
(2S)-2-amino-5-guanidinopentanoic acid: An amino acid derivative with similar functional groups.
4-bromocatechol: A brominated aromatic diol.
Uniqueness
The combination of an amino acid derivative with a brominated aromatic diol is unique, providing a versatile scaffold for various applications. This uniqueness lies in the ability to undergo diverse chemical reactions and the potential for multifunctional applications.
特性
CAS番号 |
392688-78-7 |
|---|---|
分子式 |
C12H19BrN4O4 |
分子量 |
363.21 g/mol |
IUPAC名 |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;4-bromobenzene-1,3-diol |
InChI |
InChI=1S/C6H5BrO2.C6H14N4O2/c7-5-2-1-4(8)3-6(5)9;7-4(5(11)12)2-1-3-10-6(8)9/h1-3,8-9H;4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |
InChIキー |
KJQCEWPPLOABOK-VWMHFEHESA-N |
異性体SMILES |
C1=CC(=C(C=C1O)O)Br.C(C[C@@H](C(=O)O)N)CN=C(N)N |
正規SMILES |
C1=CC(=C(C=C1O)O)Br.C(CC(C(=O)O)N)CN=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


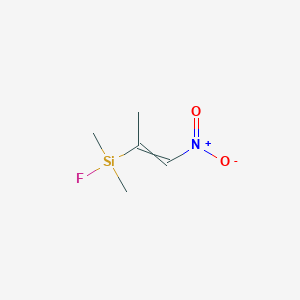
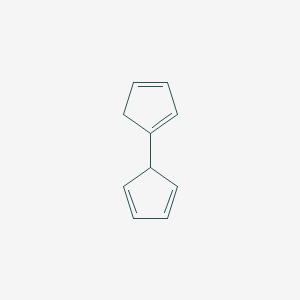
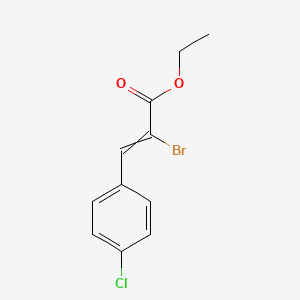
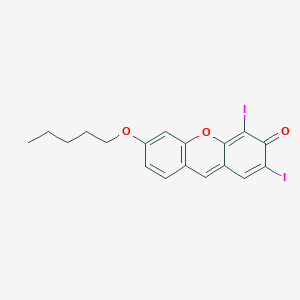
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
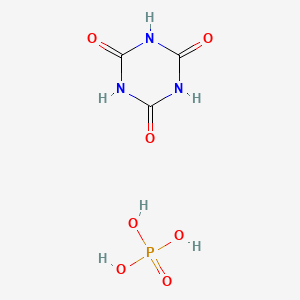
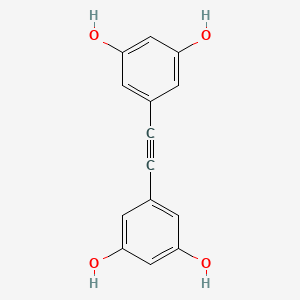
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)
![Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14243114.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
![Benzoic acid, 2-[[(4-methylphenyl)amino]thio]-, ethyl ester](/img/structure/B14243120.png)
![{2-[(5-Chlorothiophen-2-yl)(hydroxyimino)methyl]phenyl}methanol](/img/structure/B14243128.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 8-hydroxy-5-methoxy-](/img/structure/B14243133.png)
![4-(4-{(E)-[4-(Didodecylamino)phenyl]diazenyl}phenyl)butanoic acid](/img/structure/B14243143.png)
